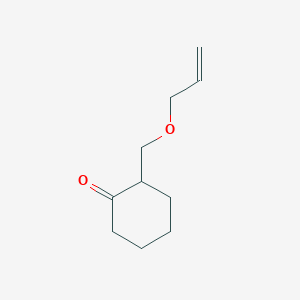

2-(prop-2-enoxymethyl)cyclohexan-1-one

Description

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-(prop-2-enoxymethyl)cyclohexan-1-one |

InChI |

InChI=1S/C10H16O2/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2,9H,1,3-8H2 |

InChI Key |

YVIHJCXQZKRWMD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC1CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-enoxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with an appropriate allylating agent. One common method is the reaction of cyclohexanone with allyl bromide in the presence of a base such as potassium carbonate in acetone as a solvent . This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-enoxymethyl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Allyl bromide and other halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(prop-2-enoxymethyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(prop-2-enoxymethyl)cyclohexan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The substituent at C2 defines the uniqueness of 2-(prop-2-enoxymethyl)cyclohexan-1-one compared to other cyclohexanone derivatives:

Physicochemical Properties

- Key Observations: The allyl ether group may lower melting points compared to rigid benzylidene derivatives. Methoxetamine’s ethylamino and aryl substituents increase molecular weight and lipophilicity, enhancing blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(prop-2-enoxymethyl)cyclohexan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalizing the cyclohexanone core via allylation or nucleophilic substitution. For example, analogous compounds (e.g., 2-(3-aryl-furan-2-yl)cyclohexan-1-one derivatives) are synthesized via condensation reactions under acidic or basic conditions, with yields ranging from 37% to 75% depending on substituent electronic effects . Optimization may include solvent selection (e.g., ethanol, DMF), temperature control (room temperature to reflux), and catalyst screening (e.g., Lewis acids like AlCl₃). Monitoring via TLC (Rf ~0.33–0.35 in petroleum ether/ethyl acetate) ensures intermediate purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks for the cyclohexanone carbonyl (~208–210 ppm in ¹³C NMR) and allyl ether protons (δ ~4.5–5.5 ppm in ¹H NMR) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

- HPLC : Use C18 columns with UV detection (e.g., λ = 254 nm) to assess purity (>95% recommended) .

Q. What are the typical byproducts or impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Common impurities include unreacted cyclohexanone precursors or allyl ether isomers. For example, highlights a naming error in a related compound due to incomplete alkylation. Mitigation strategies:

- Use excess allyl bromide to drive the reaction to completion.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to analyze crystal structures. For example, details SHELX’s utility in resolving hydrogen bonding and torsion angles in cyclohexanone derivatives. Data collection requires high-resolution (<1.0 Å) single-crystal diffraction and twinning parameter adjustments for complex cases .

Q. What analytical strategies address contradictions in spectral data for structurally similar cyclohexanone derivatives?

- Methodological Answer : Cross-validate using:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., allyl vs. cyclohexyl protons) .

- DFT calculations : Compare experimental and computed IR/UV-Vis spectra to confirm electronic transitions .

- Crystallographic data : Validate bond lengths/angles against predicted geometries .

Q. How do substituents on the cyclohexanone ring influence stimuli-responsive behavior in related compounds?

- Methodological Answer : Study derivatives like 2-(hydroxybenzylidene)cyclohexan-1-one ( ), where phenolic -OH groups enable pH-dependent tautomerism. Advanced methods include:

- Variable-temperature NMR : Track keto-enol equilibria.

- UV-Vis spectroscopy : Monitor solvatochromic shifts in polar vs. nonpolar solvents .

Q. What computational tools predict intermolecular interactions for designing this compound-based materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.